molecular formula C66H118N20O23S2 B1150348 H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH

H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH

Cat. No.: B1150348
M. Wt: 1623.89
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, is a peptide sequence that plays a crucial role in cellular signaling pathways. It is part of the larger family of guanine nucleotide-binding proteins (G proteins), which are involved in transmitting signals from various stimuli outside a cell to its interior. The G alpha subunit is responsible for binding and hydrolyzing guanosine triphosphate (GTP) to guanosine diphosphate (GDP), thus acting as a molecular switch in signal transduction processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, primarily undergoes hydrolysis reactions. The hydrolysis of GTP to GDP is a key reaction catalyzed by the G alpha subunit. This reaction is essential for the activation and deactivation of the G protein .

Common Reagents and Conditions

Major Products

The primary product of the hydrolysis reaction is guanosine diphosphate (GDP), which is released along with an inorganic phosphate (Pi) .

Scientific Research Applications

H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, has numerous applications in scientific research:

    Chemistry: Used in studies of peptide synthesis and protein-protein interactions.

    Biology: Essential in research on signal transduction pathways, cellular communication, and regulatory mechanisms.

    Medicine: Investigated for its role in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

The H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, functions by binding to GTP and hydrolyzing it to GDP. This process involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, is unique due to its specific role in binding and hydrolyzing GTP, which is critical for the activation and deactivation of G proteins. This specificity distinguishes it from other G protein subunits .

Properties

Molecular Formula

C66H118N20O23S2

Molecular Weight

1623.89

Origin of Product

United States

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